Methyl 11-bromoundec-10-enoate
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Overview
Description
Methyl 11-bromoundec-10-enoate is an organic compound with the molecular formula C12H21BrO2. It is a brominated ester that features a long carbon chain with a terminal double bond and a bromine atom. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-bromoundec-10-enoate can be synthesized through several methods. One common approach involves the bromination of methyl undec-10-enoate. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-bromoundec-10-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. These reactions typically occur under mild conditions with solvents like ethanol or methanol.
Addition Reactions: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) are used, often in the presence of a catalyst or under UV light.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted alkenes and esters.
Addition: Products include dibromo compounds or haloalkanes.
Oxidation: Products include carboxylic acids.
Reduction: Products include primary alcohols.
Scientific Research Applications
Methyl 11-bromoundec-10-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds and as a building block for drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 11-bromoundec-10-enoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The double bond allows for addition reactions, enabling the formation of various addition products .
Comparison with Similar Compounds
Similar Compounds
Methyl undec-10-enoate: Similar structure but lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 10-undecenoate: Another similar compound with a terminal double bond but without the bromine atom.
Methyl 11-bromoundecanoate: Similar but lacks the double bond, affecting its reactivity in addition reactions.
Uniqueness
Methyl 11-bromoundec-10-enoate is unique due to the combination of a bromine atom and a terminal double bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 11-bromoundec-10-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLKLDETCMSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70828551 |
Source
|
Record name | Methyl 11-bromoundec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70828551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88357-39-5 |
Source
|
Record name | Methyl 11-bromoundec-10-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70828551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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